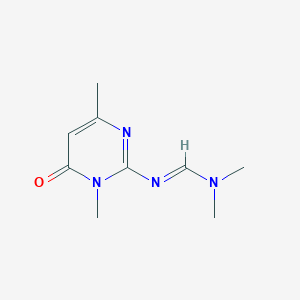

(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide

Description

Properties

IUPAC Name |

N'-(1,4-dimethyl-6-oxopyrimidin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-5-8(14)13(4)9(11-7)10-6-12(2)3/h5-6H,1-4H3/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYKHHGJQNMCS-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C(=N1)/N=C/N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide is a derivative of dihydropyrimidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.31 g/mol. The compound features a pyrimidine ring that contributes to its biological activity through various interactions with biological targets.

Biological Activity Overview

Dihydropyrimidinones have been reported to exhibit multiple pharmacological effects, including:

- Antidiabetic Activity : Compounds in this class have shown potential as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Studies indicate that modifications in the dihydropyrimidinone structure can enhance inhibitory potency against these enzymes.

- Anticancer Properties : Research has indicated that certain dihydropyrimidinone derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Antidiabetic Activity

A study investigating various dihydropyrimidinone derivatives found that certain compounds exhibited significant inhibition of α-glucosidase and α-amylase with IC50 values ranging from 0.91 to 6.28 μM. The structure-activity relationship (SAR) analysis suggested that the presence of specific functional groups on the pyrimidine ring enhances enzyme inhibition .

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | α-glucosidase | 4.58 |

| Compound B | α-amylase | 2.36 |

| Compound C | PTP1B | 0.91 |

Anticancer Activity

Research has demonstrated that dihydropyrimidinone derivatives can induce apoptosis in cancer cells. For instance, one study reported that a related compound exhibited a significant reduction in cell viability in breast cancer cell lines by inducing caspase-dependent apoptosis pathways .

Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of dihydropyrimidinones, showing that they can inhibit the production of nitric oxide (NO) and prostaglandins in macrophages, thereby reducing inflammation markers .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with active sites on target enzymes through hydrogen bonding and hydrophobic interactions.

- Cell Signaling Modulation : It may influence signaling pathways involved in inflammation and apoptosis.

- Receptor Binding : Potential interactions with specific receptors could modulate physiological responses.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds related to pyrimidines exhibit antimicrobial properties. Studies have shown that derivatives of (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial DNA synthesis .

2. Anticancer Properties

Pyrimidine derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in leukemia and breast cancer cell lines. This activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

3. Neurological Applications

Emerging studies suggest that pyrimidine derivatives may have neuroprotective effects. Research indicates that this compound may help in managing neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Pharmacological Insights

1. Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to modulate enzyme activity related to metabolic pathways presents opportunities for creating new therapeutic agents targeting metabolic disorders .

2. Synergistic Effects with Other Drugs

Studies have explored the synergistic effects of this compound when combined with established antibiotics or anticancer agents. Preliminary results indicate enhanced efficacy against resistant pathogens and improved anticancer activity when used in combination therapies .

Agricultural Applications

1. Plant Growth Regulation

Research has indicated that pyrimidine derivatives can act as plant growth regulators. The compound has been tested for its ability to enhance germination rates and promote root development in various crops, suggesting its potential use in agricultural biotechnology .

2. Pest Resistance

The compound's antimicrobial properties extend to agricultural applications where it can be utilized as a natural pesticide. Its effectiveness against specific plant pathogens may offer an eco-friendly alternative to synthetic pesticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluation against bacterial strains | Effective against resistant Staphylococcus aureus; minimal inhibitory concentration identified |

| Anticancer Research | Inhibition of cancer cell proliferation | Induced apoptosis in leukemia cell lines; potential for further development |

| Neuroprotective Effects | Impact on neuronal cells | Reduced oxidative stress markers; potential application in neurodegenerative disease management |

| Agricultural Testing | Plant growth enhancement | Increased germination rates and root biomass in treated crops |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide” can be contextualized by comparing it to three related compounds from the literature (Table 1).

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Key Observations:

Core Structure Variations: The target compound’s 1,6-dihydropyrimidin-2-yl core differs from Compound 7e’s fused pyrimido[4,5-d]pyrimidin system and the tetrahydropyrimidin-1(2H)-yl ring in Pharmacopeial compounds . These differences influence conjugation and hydrogen-bonding capacity, with the dihydropyrimidinone core offering partial unsaturation for planar interactions.

Substituent Effects: The N,N-dimethylmethanimidamide group in the target compound introduces a conjugated system absent in the compared compounds. This may enhance electron delocalization, affecting solubility and reactivity.

Stereochemical Considerations :

- The (E)-configuration of the target compound contrasts with the multiple stereocenters in Pharmacopeial compounds m, n, o . Geometric isomerism could lead to divergent biological activities, as seen in other therapeutics where E/Z isomerism impacts efficacy.

Physicochemical Properties: The dimethylamino groups in the target compound and Compound 7e may increase basicity and water solubility relative to the lipophilic phenyl and phenoxy groups in Pharmacopeial compounds .

Limitations:

Direct pharmacological or thermodynamic data (e.g., melting points, IC₅₀ values) are unavailable in the provided evidence, necessitating theoretical inferences based on structural analogs. Further experimental studies are required to validate these hypotheses.

Preparation Methods

Reaction Components and Mechanism

- Components :

- Mechanism :

Example Protocol :

- Combine methyl acetoacetate (10 mmol), urea (12 mmol), and formaldehyde (12 mmol) in ethanol.

- Add concentrated HCl (1.5 equiv) and reflux at 80°C for 6–8 hours.

- Isolate 2-amino-1,4-dimethyl-6-oxo-1,6-dihydropyrimidine via vacuum filtration (Yield: 68–72%).

Introduction of the N,N-Dimethylmethanimidamide Group

The conversion of the C2 amino group to the imidamide functionality is achieved through two primary routes.

Direct Amination Using Dimethylformamide Dimethyl Acetal (DMF-DMA)

Procedure :

- Suspend 2-amino-1,4-dimethyl-6-oxo-1,6-dihydropyrimidine (5 mmol) in anhydrous DMF (10 mL).

- Add DMF-DMA (7.5 mmol) and heat at 100°C for 4–6 hours under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 85–90%).

Key Advantages :

- High regioselectivity due to the nucleophilic C2 amino group.

- Stereoselective formation of the (E) -isomer driven by thermodynamic control.

Copper-Catalyzed Three-Component Coupling

Adapted from methodologies for N-acyl amidines:

- React 1,4-dimethyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde (1 equiv) with dimethylamine (2 equiv) and 1,4,2-dioxazol-5-one (1.2 equiv) in CHCl₃.

- Catalyze with [Cu(OAc)(Xantphos)] (5 mol%) at room temperature for 10 minutes.

- Isolate via solvent evaporation (Yield: 78–82%).

Mechanistic Insight :

- Copper facilitates nitrene transfer from dioxazolone to the aldehyde, forming an acyl nitrene intermediate.

- Subsequent coupling with dimethylamine yields the imidamide.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| DMF-DMA Amination | 85–90% | 4–6 hours | High stereoselectivity, scalable | Requires anhydrous conditions |

| Copper-Catalyzed | 78–82% | 10 minutes | Rapid, room-temperature conditions | Sensitivity to oxygen and moisture |

| Biginelli Optimization | 68–72% | 6–8 hours | Cost-effective core synthesis | Multi-step purification required |

Purification and Characterization

- Recrystallization : Use ethanol or ethanol/water mixtures to isolate the final product (Purity: >98% by HPLC).

- Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, C4-CH₃), 2.38 (s, 3H, C1-CH₃).

- ESI-MS : m/z 237.1 [M+H]⁺.

Applications and Derivative Synthesis

The compound serves as a precursor for:

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including condensation and cyclization steps. Critical parameters include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) are often required for cyclization but must be balanced to avoid side reactions.

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Catalysts : Use of coupling agents (e.g., carbodiimides) or acid/base catalysts to stabilize intermediates . Methodological optimization involves systematic variation of these parameters and purity assessment via HPLC or NMR .

Q. How can the three-dimensional conformation of the compound be determined experimentally?

Advanced structural elucidation techniques include:

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks in crystalline form.

- Nuclear Overhauser Effect (NOE) NMR : Identifies proximity of protons in solution, aiding in conformational analysis. These methods are critical for understanding interactions with biological targets, such as enzyme active sites .

Q. What experimental designs are appropriate for studying physicochemical properties (e.g., solubility, stability)?

A randomized block design with split-split plots is effective for multi-variable studies (e.g., solvent systems, pH levels). For example:

- Main plots : Solvent polarity (e.g., water, ethanol, DMSO).

- Subplots : Temperature gradients (e.g., 25°C, 37°C).

- Sub-subplots : Time intervals for stability assessment. Replicates (n=4–5) ensure statistical robustness .

Advanced Research Questions

Q. How should researchers analyze contradictory data regarding environmental persistence and transformation pathways?

- Comparative studies : Compare degradation rates in controlled lab conditions (e.g., hydrolysis, photolysis) versus field data.

- Isotopic labeling : Track transformation products using <sup>13</sup>C or <sup>15</sup>N isotopes to resolve metabolic pathways.

- Statistical modeling : Apply multivariate analysis to distinguish abiotic vs. biotic degradation contributions .

Q. What methodologies are used to evaluate the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (Kd) in real-time.

- Molecular docking simulations : Predict interaction sites using software like AutoDock Vina, validated by mutagenesis studies.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Q. What strategies optimize the compound's solubility and stability in aqueous and non-aqueous matrices?

Q. How can ecological risk assessments be designed for this compound?

Follow the INCHEMBIOL framework to assess:

- Environmental fate : Measure log P (octanol-water partition coefficient) and soil adsorption coefficients (Koc).

- Trophic transfer : Use microcosm experiments to model bioaccumulation in aquatic and terrestrial food chains.

- Ecotoxicity endpoints : Conduct acute/chronic exposure studies on model organisms (e.g., Daphnia magna, Danio rerio) .

Q. What advanced spectroscopic methods resolve structural ambiguities in synthetic intermediates?

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula with <1 ppm mass accuracy.

- 2D NMR (COSY, HSQC) : Maps <sup>1</sup>H-<sup>13</sup>C correlations to distinguish regioisomers.

- Vibrational circular dichroism (VCD) : Assigns absolute configuration of chiral centers .

Q. How to model the compound's pharmacokinetic properties (e.g., absorption, metabolism)?

- In vitro assays : Use Caco-2 cell monolayers to predict intestinal permeability.

- Hepatic microsomes : Identify phase I/II metabolites via LC-MS/MS.

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict in vivo bioavailability .

Data Organization Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.